molecular formula C10H9ClN2O2 B11811649 3-((2-Chlorophenoxy)methyl)isoxazol-5-amine

3-((2-Chlorophenoxy)methyl)isoxazol-5-amine

Cat. No.: B11811649
M. Wt: 224.64 g/mol
InChI Key: QORUCAFANHUJNE-UHFFFAOYSA-N
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Description

3-((2-Chlorophenoxy)methyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chlorophenoxy)methyl)isoxazol-5-amine typically involves the cycloaddition reaction of appropriate precursors. One common method involves the reaction of 2-chlorophenol with a suitable isoxazole precursor under controlled conditions. The reaction is often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((2-Chlorophenoxy)methyl)isoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-((2-Chlorophenoxy)methyl)isoxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-((2-Chlorophenoxy)methyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chlorophenyl)methyl)isoxazol-5-amine
  • 3-((2-Bromophenoxy)methyl)isoxazol-5-amine
  • 3-((2-Fluorophenoxy)methyl)isoxazol-5-amine

Uniqueness

3-((2-Chlorophenoxy)methyl)isoxazol-5-amine is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-[(2-chlorophenoxy)methyl]-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9ClN2O2/c11-8-3-1-2-4-9(8)14-6-7-5-10(12)15-13-7/h1-5H,6,12H2

InChI Key

QORUCAFANHUJNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NOC(=C2)N)Cl

Origin of Product

United States

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